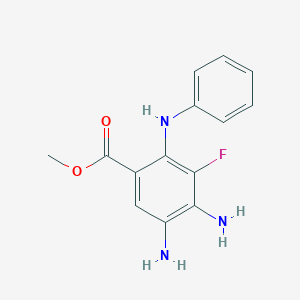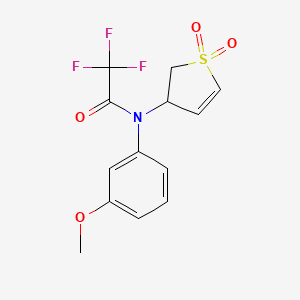
Methyl 4,5-diamino-3-fluoro-2-(phenylamino)benzoate
概要
説明
Methyl 4,5-diamino-3-fluoro-2-(phenylamino)benzoate is a complex organic compound with the molecular formula C14H14FN3O2 It is characterized by the presence of amino groups, a fluorine atom, and a phenylamino group attached to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-diamino-3-fluoro-2-(phenylamino)benzoate typically involves the reduction of Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate. One common method includes the use of ammonium formate and palladium (II) hydroxide/carbon in ethanol at 95°C for 30 minutes. The reaction mixture is then cooled, filtered, and concentrated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
化学反応の分析
Types of Reactions
Methyl 4,5-diamino-3-fluoro-2-(phenylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced further to modify the functional groups.
Substitution: The fluorine atom and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
科学的研究の応用
Methyl 4,5-diamino-3-fluoro-2-(phenylamino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 4,5-diamino-3-fluoro-2-(phenylamino)benzoate involves its interaction with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with enzymes and receptors involved in cell signaling and metabolism .
類似化合物との比較
Similar Compounds
Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate: A precursor in the synthesis of Methyl 4,5-diamino-3-fluoro-2-(phenylamino)benzoate.
Methyl 4,5-diamino-3-chloro-2-(phenylamino)benzoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 4,5-diamino-3-fluoro-2-(methylamino)benzoate: Similar structure but with a methylamino group instead of phenylamino.
Uniqueness
This compound is unique due to the presence of both amino and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The phenylamino group adds further complexity, making it a versatile compound for various applications .
特性
IUPAC Name |
methyl 4,5-diamino-2-anilino-3-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-20-14(19)9-7-10(16)12(17)11(15)13(9)18-8-5-3-2-4-6-8/h2-7,18H,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIJEIVUKKHRAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1NC2=CC=CC=C2)F)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyano(phenyl)methyl]-4-phenoxybenzamide](/img/structure/B2762212.png)


![4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid](/img/structure/B2762218.png)
![3,4-difluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2762220.png)



![5-(5-Bromo-6-methoxynaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2762226.png)




![N-(1-cyanocyclopentyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2762233.png)
